molecular formula C12H15BrFN5 B6982173 3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine

3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine

Cat. No.: B6982173
M. Wt: 328.18 g/mol
InChI Key: CBSRAIGFXSJQIX-UHFFFAOYSA-N
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Description

3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine is a synthetic organic compound that features a pyridine ring substituted with bromine, fluorine, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a brominating agent to introduce the bromine atom. The fluorine atom can be introduced via electrophilic fluorination. The triazole moiety is often added through a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The triazole moiety can form strong interactions with metal ions, which can be exploited in various catalytic processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with a variety of biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine and triazole moieties in 3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine makes it particularly versatile for use in a wide range of chemical reactions and applications. This combination of functional groups allows for unique reactivity and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

3-bromo-N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN5/c1-12(2,3)19-7-9(17-18-19)6-16-11-10(13)4-8(14)5-15-11/h4-5,7H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRAIGFXSJQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2=C(C=C(C=N2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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